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Compound of Interest

Compound Name: S-Phenyl benzenethiosulfonate

Cat. No.: B116699

Spectroscopic Data of S-Phenyl
Benzenethiosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-
Phenyl benzenethiosulfonate (CAS 1212-08-4), a compound of interest in various chemical
and pharmaceutical research fields. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for these analyses.

Core Spectroscopic Data

The empirical formula for S-Phenyl benzenethiosulfonate is C12H1002S2 with a molecular
weight of 250.34 g/mol .[1] The structure consists of two phenyl rings linked by a thiosulfonate
ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For S-Phenyl benzenethiosulfonate, both *H and 3C NMR data provide key
insights into its structure.

Table 1: *H NMR Spectroscopic Data for S-Phenyl Benzenethiosulfonate
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Chemical Shift (8) ppm Multiplicity Assighment
7.62—-7.52 m 3H, Aromatic
7.50-7.44 m 1H, Aromatic
7.44 —7.39 m 2H, Aromatic
7.38-7.30 m 4H, Aromatic

Solvent: CDCIs, Reference: TMS at 0 ppm.

Table 2: 13C NMR Spectroscopic Data for S-Phenyl Benzenethiosulfonate

Chemical Shift (8) ppm Assighment
1431 Aromatic C
136.7 Aromatic C
133.7 Aromatic CH
1315 Aromatic CH
129.5 Aromatic CH
128.9 Aromatic CH
128.0 Aromatic CH
127.7 Aromatic CH

Solvent: CDCl3

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule.
The IR spectrum of S-Phenyl benzenethiosulfonate is characterized by absorptions
corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for S-Phenyl Benzenethiosulfonate
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Wavenumber (cm~?) Assignment

~3100 - 3000 Aromatic C-H stretch

~1600 - 1450 Aromatic C=C ring stretch
~1330 - 1300 Asymmetric SOz stretch

~1150 - 1120 Symmetric SO: stretch

~750 - 700 Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for S-Phenyl Benzenethiosulfonate

miz Assignment Notes

250 [M]*+ Molecular lon

186 [M - SOz]* Loss of sulfur dioxide
125 [CeHsSO]* Benzenesulfinyl cation
109 [CeHsS]* Phenylthio cation

77 [CeHs]* Phenyl cation

lonization Method: Electron lonization (El) is a common method for such compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses of S-Phenyl

benzenethiosulfonate.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Weigh approximately 10-20 mg of S-Phenyl benzenethiosulfonate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5
mm NMR tube.

o Cap the NMR tube securely.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field instrument.
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16-32 scans.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.
o Reference: Tetramethylsilane (TMS) at 0 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 512-1024 scans or more, depending on concentration.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy Protocol
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As S-Phenyl benzenethiosulfonate is a solid, the Attenuated Total Reflectance (ATR) or KBr
pellet method is suitable.

e Sample Preparation (ATR):

o Place a small, representative sample of solid S-Phenyl benzenethiosulfonate directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of S-Phenyl benzenethiosulfonate with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans.

o

[¢]

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should
be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

e Sample Preparation:
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o Prepare a dilute solution of S-Phenyl benzenethiosulfonate (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

o For direct infusion, the solution can be introduced into the ion source via a syringe pump.
For GC-MS, the sample would be injected into the gas chromatograph.

e Instrument Parameters (Electron lonization - El):

o

lonization Mode: Electron lonization (EI).

[e]

Electron Energy: 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Mass Range: m/z 50-300.

[e]

Source Temperature: 200-250 °C.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation can be represented as
follows:
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Caption: Workflow for the spectroscopic analysis of S-Phenyl benzenethiosulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b116699#spectroscopic-data-of-s-phenyl-
benzenethiosulfonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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